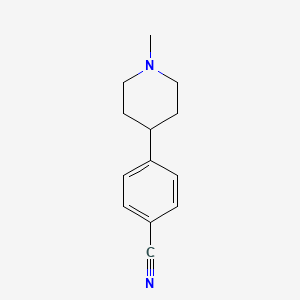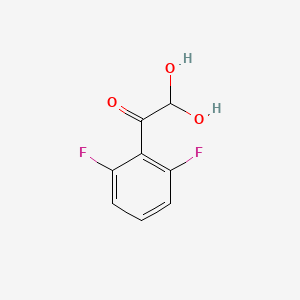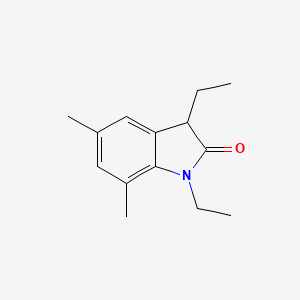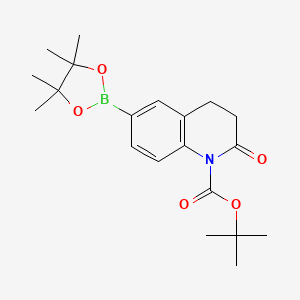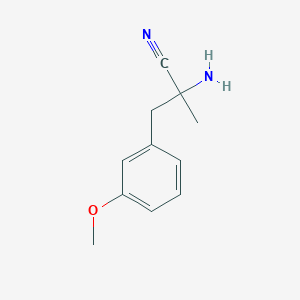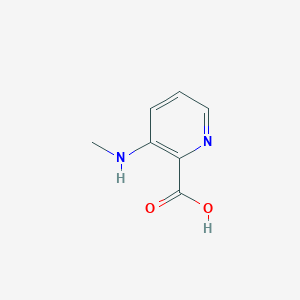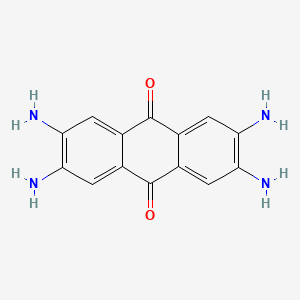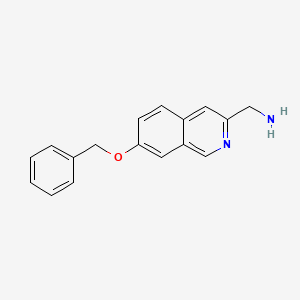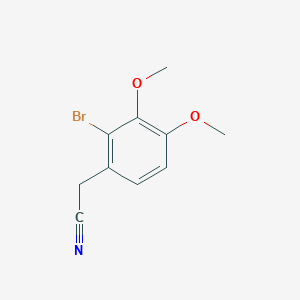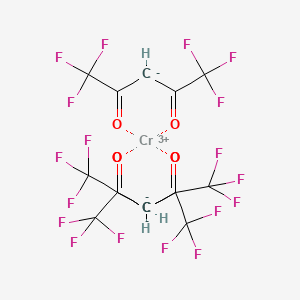
Chromium(III)hexafluoroacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(III)hexafluoroacetylacetonate, with the chemical formula Cr(C₅F₆O₂)₃, is a coordination complex where a central chromium(III) ion is bonded to three hexafluoroacetylacetonate ligands . This compound is known for its unique properties, including high thermal stability and volatility, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(III)hexafluoroacetylacetonate can be synthesized by reacting chromium(III) chloride (CrCl₃) with hexafluoroacetylacetone in an organic solvent such as dichloromethane. The reaction proceeds as follows:
CrCl3+3CF3COCHCOCF3→Cr(CF3COCHCOCF3)3+3Cl−
The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the dissolution of chromium(III) acetylacetonate in a suitable organic solvent, followed by the slow addition of hexafluoroacetylacetone to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(III)hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium complexes using appropriate reducing agents.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of chromium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chromium(III)hexafluoroacetylacetonate has diverse applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Material Synthesis: The compound serves as a precursor for the synthesis of chromium-containing materials, including thin films and nanoparticles.
Biomedical Applications:
Photovoltaic and Optoelectronic Devices: Researchers are investigating its use in solar cells and light-emitting diodes to improve light absorption and device performance.
Wirkmechanismus
The mechanism by which Chromium(III)hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic applications, the compound facilitates the formation of reactive intermediates that drive the chemical reactions . In biomedical applications, it may interact with cellular components to enhance drug delivery or imaging capabilities .
Vergleich Mit ähnlichen Verbindungen
Chromium(III)hexafluoroacetylacetonate can be compared with other similar compounds, such as:
Chromium(III)acetylacetonate: Unlike its non-fluorinated counterpart, this compound exhibits higher thermal stability and volatility.
Potassium hexafluoroacetylacetonate: This compound is used as a source of hexafluoroacetylacetonate ligands in the synthesis of other metal complexes.
Rubidium hexafluoroacetylacetonate: It is thermally less stable than this compound but shares similar ligand properties.
These comparisons highlight the unique properties of this compound, such as its high thermal stability and volatility, which make it suitable for specific applications .
Eigenschaften
Molekularformel |
C15H3CrF18O6 |
|---|---|
Molekulargewicht |
673.15 g/mol |
IUPAC-Name |
chromium(3+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/3C5HF6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI-Schlüssel |
GGQIHZBUYJMHAF-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


